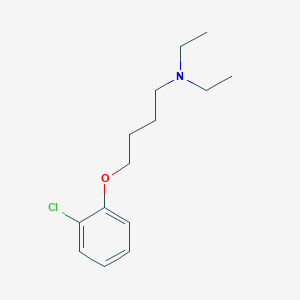
4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine
Overview
Description
4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine, also known as bupropion, is a medication that is commonly used to treat depression, smoking cessation, and attention deficit hyperactivity disorder (ADHD). It is a dopamine and norepinephrine reuptake inhibitor, which means that it works by increasing the levels of these neurotransmitters in the brain.
Mechanism of Action
Bupropion works by inhibiting the reuptake of dopamine and norepinephrine, which increases their levels in the brain. This leads to an increase in mood, energy, and focus. Bupropion also has weak effects on the reuptake of serotonin, although this is not its primary mechanism of action.
Biochemical and Physiological Effects:
Bupropion has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and energy levels. Bupropion has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex, which is involved in executive function and decision-making. In addition, 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine has been found to have anti-inflammatory effects, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
Bupropion has several advantages for lab experiments. It is a well-characterized drug with a known mechanism of action, which makes it useful for studying neurotransmitter systems and their effects on behavior. Bupropion is also relatively easy to administer and has a low risk of side effects. However, there are also some limitations to using 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine in lab experiments. For example, it can be difficult to control for individual differences in drug metabolism and absorption, which can affect the results of experiments.
Future Directions
There are several future directions for research on 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine. One area of interest is its potential use in treating other psychiatric and neurological conditions, such as anxiety disorders and Parkinson's disease. Another area of research is the development of new formulations of 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine that could improve its efficacy and reduce its side effects. Finally, there is ongoing research into the underlying mechanisms of 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine's effects on neurotransmitter systems, which could lead to the development of new drugs with similar mechanisms of action.
Scientific Research Applications
Bupropion has been widely studied for its therapeutic effects on depression, smoking cessation, and ADHD. It has also been investigated for its potential use in treating other conditions, such as bipolar disorder, obesity, and neuropathic pain. In addition, 4-(2-chlorophenoxy)-N,N-diethyl-1-butanamine has been studied for its effects on neurotransmitter systems, including dopamine, norepinephrine, and serotonin.
properties
IUPAC Name |
4-(2-chlorophenoxy)-N,N-diethylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-3-16(4-2)11-7-8-12-17-14-10-6-5-9-13(14)15/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOJVTQCTFDEET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCOC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-N,N-diethylbutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-{7-[(3-bromobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4795335.png)
![propyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795341.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4795358.png)
amine dihydrochloride](/img/structure/B4795366.png)

![2-{4-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795390.png)
![N-(tert-butyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4795398.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4795403.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4795415.png)
![4-ethyl 2-methyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4795422.png)

![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)
![methyl 2-[({4-[(5-chloro-2-thienyl)methyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4795439.png)
